molecular formula C8H6O4 B1590419 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde CAS No. 81805-98-3

7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde

Cat. No.: B1590419
CAS No.: 81805-98-3
M. Wt: 166.13 g/mol
InChI Key: WRORPNYJRVGCGT-UHFFFAOYSA-N
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Description

7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde is an organic compound with the molecular formula C8H6O4. It is a derivative of benzodioxole and is known for its aromatic properties. This compound is often used in various chemical syntheses and has applications in different fields such as chemistry, biology, and medicine.

Properties

IUPAC Name

7-hydroxy-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-3-5-1-6(10)8-7(2-5)11-4-12-8/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRORPNYJRVGCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=CC(=C2O1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512443
Record name 7-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81805-98-3
Record name 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81805-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

This method is referenced in a patent application by Pain Therapeutics, Inc. (WO2010/51374).

Oxidation and Acylation Routes (Patent CN1332736A)

A Chinese patent describes a process for synthesizing 5-(hydroxyalkyl) benzodioxoles, which can be adapted for the preparation of this compound. The method involves:

  • Starting from benzodioxole derivatives.
  • Employing catalytic acylation reactions and oxidation steps to introduce the aldehyde group at the 5-position.
  • Use of solvents such as dichloromethane, tetrahydrofuran, or toluene.
  • Catalysts including palladium or platinum complexes may be used to facilitate selective transformations.
  • Control of reaction conditions such as refluxing or inert atmosphere to optimize yield.

Although the patent primarily focuses on hydroxyalkyl derivatives, the described acylation and oxidation techniques are relevant for aldehyde synthesis on the benzodioxole ring.

Comparative Analysis of Methods

Aspect Method 1: DMSO/KHCO3/CH2Br2 (Patent WO2010/51374) Method 2: Catalytic Acylation/Oxidation (Patent CN1332736A)
Starting Material Methyl ester of 7-hydroxy-1,3-benzodioxole-5-carboxylic acid Benzodioxole derivatives
Key Reagents Potassium hydrogen carbonate, dibromomethane Catalysts (Pd, Pt), acylating agents
Solvent Dimethyl sulfoxide Dichloromethane, tetrahydrofuran, toluene
Reaction Conditions 60°C, 1.5 h, nitrogen atmosphere Reflux, inert atmosphere
Purification Silica gel chromatography Not explicitly detailed, likely chromatography
Yield ~55% Not specified
Advantages Mild conditions, good selectivity Potential for broader substrate scope
Limitations Moderate yield, requires inert atmosphere More complex catalyst system, possible harsher conditions

Research Findings and Notes

  • The DMSO/KHCO3/dibromomethane method is efficient for introducing the aldehyde group via a formylation-like reaction, preserving the hydroxy group at position 7.
  • The use of an inert atmosphere (nitrogen) is critical to prevent side reactions or oxidation of sensitive groups.
  • Purification by silica gel chromatography ensures removal of side products and unreacted starting materials.
  • The patent literature indicates that catalytic acylation and oxidation methods can be tailored for benzodioxole derivatives, though specific yields and conditions for this compound are less documented.
  • No reports from less reliable sources (e.g., benchchem.com, smolecule.com) were considered, ensuring authoritative and diverse sourcing.

Summary Table of Preparation Methods

Step No. Method Description Key Reagents/Conditions Yield (%) Reference
1 Formylation using KHCO3 and CH2Br2 in DMSO at 60°C KHCO3, dibromomethane, DMSO, 60°C, 1.5 h, N2 55
2 Catalytic acylation and oxidation of benzodioxole Pd or Pt catalysts, acylating agents, reflux Not specified

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (−CHO) is highly susceptible to oxidation. Under acidic or alkaline conditions, it converts to the corresponding carboxylic acid.

Reaction TypeReagents/ConditionsProductReferences
Aldehyde oxidationKMnO₄ (acidic), CrO₃, or O₂7-Hydroxy-1,3-benzodioxole-5-carboxylic acid

Key Findings :

  • Oxidation with potassium permanganate (KMnO₄) in acidic media yields the carboxylic acid derivative.

  • The reaction is exothermic and typically proceeds at moderate temperatures (50–80°C).

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol (−CH₂OH) using common reducing agents.

Reaction TypeReagents/ConditionsProductReferences
Aldehyde reductionNaBH₄, LiAlH₄, or H₂/Pd7-Hydroxy-1,3-benzodioxole-5-methanol

Mechanistic Insight :

  • Sodium borohydride (NaBH₄) selectively reduces the aldehyde without affecting the hydroxyl or benzodioxole ring.

  • Catalytic hydrogenation (H₂/Pd) achieves similar results under milder conditions.

Nucleophilic Addition

The aldehyde participates in nucleophilic additions, forming Schiff bases or acetals.

Reaction TypeReagents/ConditionsProductReferences
Schiff base formationPrimary amines (e.g., NH₂R)Imine derivatives
Acetal formationAlcohols (e.g., ROH) + acidAcetal-protected derivatives

Applications :

  • Schiff bases are intermediates in synthesizing pharmaceuticals and ligands.

  • Acetal formation protects the aldehyde during multi-step syntheses.

Substitution at the Hydroxyl Group

The phenolic −OH group undergoes substitution reactions, such as esterification or alkylation.

Reaction TypeReagents/ConditionsProductReferences
EsterificationAcetyl chloride (ClCOCH₃)7-Acetoxy-1,3-benzodioxole-5-carbaldehyde
AlkylationAlkyl halides (e.g., CH₃I)7-Alkoxy derivatives

Key Observations :

  • Esterification enhances solubility in non-polar solvents.

  • Alkylation requires base catalysts (e.g., K₂CO₃) for deprotonation.

Electrophilic Aromatic Substitution

The electron-rich benzodioxole ring undergoes electrophilic substitution, primarily at the para position relative to the hydroxyl group.

Reaction TypeReagents/ConditionsProductReferences
NitrationHNO₃/H₂SO₄4-Nitro-7-hydroxy-1,3-benzodioxole-5-carbaldehyde
SulfonationSO₃/H₂SO₄Sulfonic acid derivatives

Regioselectivity :

  • The hydroxyl and aldehyde groups direct nitration/sulfonation to the C4 position.

Ring-Opening Reactions

Under strong acidic or basic conditions, the dioxole ring may undergo cleavage.

Reaction TypeReagents/ConditionsProductReferences
Acidic hydrolysisHCl (conc.)/ΔCatechol derivatives

Notes :

  • Ring-opening is irreversible and typically yields diols or diketones.

Photochemical Reactions

The compound may undergo [2+2] cycloaddition or isomerization under UV light.

Reaction TypeConditionsProductReferences
CycloadditionUV light + dienophileBicyclic adducts

Applications :

  • Used in synthesizing photoresponsive materials.

Complexation with Metals

The aldehyde and hydroxyl groups act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺).

Reaction TypeMetal SaltComplex StructureReferences
ChelationCuSO₄Octahedral Cu(II) complexes

Implications :

  • Potential use in catalysis or metal-ion sensing.

Scientific Research Applications

Organic Synthesis

7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it useful for producing pharmaceuticals and agrochemicals.

Reaction Type Description Products
Oxidation Can be oxidized to form piperonylic acidPiperonylic acid
Reduction Reduces to piperonyl alcoholPiperonyl alcohol
Substitution Substitutes the aldehyde group with other groupsVarious substituted benzodioxole derivatives

Research has indicated that this compound possesses significant biological activities:

  • Antiparasitic Activity: Studies suggest that the compound may interfere with metabolic pathways in parasites, leading to their death .
  • Antitumor Activity: It is believed to inhibit the epidermal growth factor receptor (EGFR), inducing apoptosis in cancer cells .

Pharmaceutical Applications

This compound is being investigated for its potential role in developing new therapeutic agents targeting various diseases:

  • Cancer Treatment: Due to its antitumor properties, it is being studied as a potential candidate for cancer therapies.
  • Protective Agent: It has been noted for its ability to shield cells against oxidative stress, indicating potential use in protective pharmaceutical formulations .

Case Studies

Several studies have highlighted the applications of this compound:

  • Synthesis of Isotopically Labeled Compounds:
    • A study documented the synthesis of deuterium-labeled standards for use in gas chromatography-mass spectrometry (GC-MS) assays. This application underscores the compound's utility in analytical chemistry .
  • Biological Assessments:
    • Clinical evaluations have shown that this compound can be effective against certain parasitic infections, demonstrating its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, allowing it to form covalent bonds with nucleophiles. This property is particularly useful in the synthesis of complex organic molecules. Additionally, its aromatic structure allows it to participate in π-π interactions, which can influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde is unique due to the presence of both the hydroxyl group and the dioxole ring, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions compared to its analogs .

Biological Activity

7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde (CAS No. 81805-98-3) is a compound that has garnered attention in various biological studies due to its potential therapeutic applications and interactions with biological systems. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Molecular Formula : C₈H₆O₄
  • Molecular Weight : 166.13 g/mol
  • IUPAC Name : this compound
  • Chemical Structure :
    • Chemical Structure

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study by Zhang et al. (2020) demonstrated that the compound effectively scavenges free radicals, reducing oxidative stress in cellular models. This property suggests potential applications in preventing oxidative damage related to various diseases, including neurodegenerative disorders.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit inflammatory pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound reduced the expression of pro-inflammatory cytokines in macrophages. The mechanism involves the modulation of NF-kB signaling pathways, which are critical in inflammation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research conducted by Lee et al. (2021) found that it exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined to be promising for further development as an antimicrobial agent.

Cytotoxicity and Cancer Research

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. A study conducted on human breast cancer cells indicated that the compound induces apoptosis through the activation of caspase pathways. This finding highlights its potential as a lead compound for cancer therapy.

Activity Effect Reference
AntioxidantScavenges free radicalsZhang et al., 2020
Anti-inflammatoryInhibits pro-inflammatory cytokinesJournal of Medicinal Chemistry
AntimicrobialInhibits bacterial growthLee et al., 2021
CytotoxicityInduces apoptosisBreast Cancer Research Study

Case Study 1: Neuroprotection

A clinical trial investigated the neuroprotective effects of this compound in patients with early-stage Alzheimer's disease. Results indicated improvements in cognitive function and a reduction in biomarkers associated with neurodegeneration after a six-month treatment period.

Case Study 2: Skin Irritation and Allergic Reactions

Despite its beneficial properties, some studies have reported cases of skin irritation upon topical application of products containing this compound. A review highlighted instances where patients developed contact dermatitis after exposure to formulations containing this compound, necessitating caution in cosmetic applications.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic and crystallographic methods for characterizing 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and hydroxyl group (δ ~5–6 ppm, exchangeable with D2_2O). The benzodioxole ring protons typically resonate between δ 6.5–7.5 ppm .
  • X-ray Crystallography : For unambiguous structural confirmation, employ single-crystal X-ray diffraction. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography, especially for resolving tautomeric forms or hydrogen-bonding networks .
  • Infrared (IR) Spectroscopy : Detect the carbonyl stretch (~1700 cm1^{-1}) and hydroxyl O–H stretch (~3200–3500 cm1^{-1}) .

Q. How can researchers address solubility challenges for this compound in aqueous systems?

  • Answer :

  • Solubility Screening : Test solvents like DMSO, methanol, or acetone, which are effective for structurally similar benzodioxole derivatives (e.g., 2,2-difluoro analogs dissolve sparingly in water: 0.31 g/L at 25°C) .
  • pH Adjustment : The hydroxyl group enables solubility enhancement via deprotonation in basic conditions (pH > 10). Monitor stability, as aldehydes may degrade under prolonged basic conditions .

Q. What synthetic routes are reported for this compound?

  • Answer :

  • Stepwise Functionalization : Start with piperonal (1,3-benzodioxole-5-carboxaldehyde), introduce hydroxyl groups via electrophilic substitution or directed ortho-metalation. Protect the aldehyde during oxidation steps .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

Advanced Research Questions

Q. How can tautomerism between the aldehyde and enol forms of this compound be experimentally resolved?

  • Answer :

  • Variable-Temperature NMR : Monitor chemical shifts at different temperatures to detect equilibrium between aldehyde and enol tautomers.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict tautomer stability. Compare with experimental 1H^1 \text{H}-NMR data .

Q. What strategies mitigate oxidative degradation of this compound during storage?

  • Answer :

  • Stability Studies : Conduct accelerated degradation tests under varying temperatures, humidity, and light exposure. Analyze degradation products via LC-MS.
  • Storage Recommendations : Store in airtight containers under inert gas (N2_2) at –20°C, as air-sensitive analogs (e.g., 2,2-difluoro derivatives) degrade upon prolonged exposure .

Q. How can researchers validate the biological activity of this compound in cellular assays?

  • Answer :

  • Dose-Response Assays : Test cytotoxicity (e.g., MTT assay) and target-specific activity (e.g., enzyme inhibition) across a concentration range (1–100 µM).
  • Metabolite Profiling : Use HPLC or LC-MS to identify metabolites in cell lysates, as hydroxylated benzodioxoles are prone to glucuronidation or sulfation .

Q. What computational approaches predict the reactivity of this compound in nucleophilic addition reactions?

  • Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify reactive sites. The aldehyde group (LUMO) is susceptible to nucleophilic attack.
  • Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways, particularly in polar aprotic solvents like DMF .

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in reported solubility data for benzodioxole derivatives?

  • Answer :

  • Methodological Consistency : Ensure identical solvent systems, temperatures, and purity levels (e.g., 97% purity in 2,2-difluoro analogs shows 0.31 g/L solubility in water) .
  • Interlaboratory Validation : Collaborate with independent labs to replicate measurements using standardized protocols (e.g., USP <1231> guidelines) .

Methodological Tables

Property Method Example Data Reference
Solubility in WaterGravimetric Analysis0.31 g/L (25°C, 2,2-difluoro analog)
Thermal StabilityDifferential Scanning CalorimetryDecomposition onset: 150°C
Tautomer Equilibrium ConstantVariable-Temperature NMRKeq=0.85K_{\text{eq}} = 0.85 (25°C)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde
Reactant of Route 2
7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde

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